molecular formula C15H21N5O B7569657 N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

カタログ番号: B7569657
分子量: 287.36 g/mol
InChIキー: KDGUECPYBKJPRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various cancers.

作用機序

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide works by inhibiting PARP, an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, when PARP is inhibited by this compound, the DNA damage cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in patients. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases, such as neurodegenerative disorders.

実験室実験の利点と制限

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is a small molecule drug that can be easily synthesized in the lab. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. However, this compound has limitations in terms of its selectivity for PARP, and it may have off-target effects that need to be further studied.

将来の方向性

Future research on N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide will focus on improving its efficacy and selectivity for PARP. Combination therapies with other targeted therapies will also be studied to improve cancer treatment outcomes. This compound may also have potential therapeutic applications in other diseases, such as neurodegenerative disorders, and further research in these areas is warranted. Additionally, the development of new PARP inhibitors with improved selectivity and efficacy will be an important area of research in the future.
In conclusion, this compound is a promising drug for the treatment of cancer and has shown potential therapeutic applications in other diseases. Its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. Future research will focus on improving its efficacy and selectivity for PARP, as well as exploring its potential therapeutic applications in other diseases.

合成法

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is synthesized using a multi-step process. The first step involves the preparation of 1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid, which is then coupled with 2-aminoethylamine to form the final product this compound. The synthesis method has been optimized to produce high yields of pure this compound.

科学的研究の応用

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which plays a crucial role in DNA repair. This compound has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to improve cancer therapy outcomes.

特性

IUPAC Name

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c16-7-8-17-14(21)11-4-3-9-20(10-11)15-18-12-5-1-2-6-13(12)19-15/h1-2,5-6,11H,3-4,7-10,16H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUECPYBKJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。